N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrothiophene carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Chlorobenzo[d]thiazole Moiety: This step involves the reaction of 4-chloroaniline with carbon disulfide and sulfur to form the benzo[d]thiazole ring.
Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid.
Coupling Reaction: The chlorobenzo[d]thiazole and nitrothiophene intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired carboxamide linkage.
Dimethylaminoethyl Substitution: The final step involves the substitution of the carboxamide group with the dimethylaminoethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted analogs.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide sulfate
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form may also enhance its solubility and stability compared to other salts or free base forms.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2.ClH/c1-19(2)8-9-20(15(22)12-6-7-13(25-12)21(23)24)16-18-14-10(17)4-3-5-11(14)26-16;/h3-7H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQHMIFXGPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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